5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
Description
Properties
Molecular Formula |
C16H20N8 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
5-[[5-amino-4-(piperidin-3-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c17-5-12-8-22-16(10-20-12)24-15-4-14(13(18)9-23-15)21-7-11-2-1-3-19-6-11/h4,8-11,19H,1-3,6-7,18H2,(H2,21,22,23,24) |
InChI Key |
FICDGXNPBOQNHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazine-2-carbonitrile Core
The pyrazine-2-carbonitrile moiety is typically synthesized via SNAr displacement or Buchwald-Hartwig amination . For example:
- Starting Material : 5-Amino-3-chloropyrazine-2-carbonitrile (19 ) reacts with alcohols or amines under basic conditions (e.g., NaH or Cs2CO3) to introduce alkoxy or amino groups at the 3-position.
- Example Reaction :
$$
\text{5-Amino-3-chloropyrazine-2-carbonitrile} + \text{ROH} \xrightarrow{\text{Base}} \text{5-Amino-3-alkoxypyrazine-2-carbonitrile}
$$
Yields range from 60–85% depending on the alcohol nucleophile.
Functionalization of the Pyridine Ring
The pyridine subunit requires sequential modifications to install the 5-amino and 4-(piperidin-3-ylmethyl)amino groups:
Introduction of the Piperidin-3-ylmethyl Group
- Alkylation Strategy : 2-Chloro-5-iodopyridin-4-amine (48 ) undergoes alkylation with tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in DMF using NaH as a base. Deprotection with trifluoroacetic acid (TFA) yields the primary amine.
- Key Data :
Reaction Step Conditions Yield Alkylation of 48 DMF, NaH, 80°C, 2 h 73% Boc Deprotection TFA/DCM, rt, 1 h 95%
Coupling of Pyrazine and Pyridine Subunits
The final assembly employs Buchwald-Hartwig coupling to link the pyrazine and pyridine moieties:
- Catalytic System : Pd2(dba)3 (2–5 mol%) with Xantphos or BINAP ligands.
- Base : Cs2CO3 or NaOt-Bu in toluene or dioxane at 100–110°C .
- Representative Reaction :
$$
\text{5-Aminopyrazine-2-carbonitrile} + \text{4-((Piperidin-3-ylmethyl)amino)-5-aminopyridine} \xrightarrow{\text{Pd, Ligand}} \text{Target Compound}
$$
Yield : 45–68% after purification.
Optimization Challenges and Solutions
- Regioselectivity : Selective functionalization of the pyridine ring is achieved using directed ortho-metalation or protective groups (e.g., Boc).
- Catalyst Efficiency : Microencapsulated palladium catalysts (e.g., Pd EnCat TPP30) improve scalability and reduce metal leaching.
- Purification : Reverse-phase HPLC or silica gel chromatography isolates the final product with >95% purity.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| 1 | SNAr → Buchwald coupling | High yields (70–85%) | Requires inert conditions |
| 2 | Reductive amination → Suzuki coupling | Modular scaffold assembly | Multi-step purification |
| 3 | Microwave-assisted coupling | Rapid reaction times | Specialized equipment needed |
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three reactive centers (Figure 1):
-
Pyrazine Carbonitrile : Electrophilic at the nitrile carbon, enabling nucleophilic additions.
-
Aromatic Amino Groups : Participate in hydrogen bonding, redox reactions, and electrophilic substitution.
-
Piperidine Substituent : Provides steric bulk and modulates solubility through protonation/deprotonation.
These groups collectively enable diverse reactivity, including substitution, oxidation, and coupling reactions .
Nucleophilic Substitution
The pyrazine carbonitrile undergoes nucleophilic displacement at the nitrile group:
Reaction :
Examples :
-
Thiol Substitution : Reacts with mercaptans (RSH) in basic ethanol to form thioamides .
-
Amine Substitution : Forms amidines with primary amines under reflux in DMF .
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | Pyrazine carboxylic acid | 72 |
| Reduction | NaBH₄, MeOH, RT | Primary amine derivative | 85 |
Condensation Reactions
The amino groups facilitate Schiff base formation with aldehydes:
-
Substrate : Benzaldehyde
-
Conditions : Acid catalysis, toluene reflux
-
Product : Imine-functionalized derivative (isolated yield: 68%).
Catalyzed Coupling Reactions
Palladium-mediated cross-couplings enable structural diversification:
Buchwald-Hartwig Amination
Reaction :
Application : Introduces morpholine or piperazine groups at the pyridine ring .
Suzuki-Miyaura Coupling
Substrates : Boronic acids (e.g., aryl, heteroaryl)
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O
Outcome : Biaryl derivatives with enhanced π-stacking capabilities .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces nitrile → amide conversion via radical intermediates.
-
Hydrolytic Stability : Stable in pH 5–9; rapid decomposition occurs in strongly acidic (pH < 2) or basic (pH > 12) conditions .
Experimental Protocols
Scientific Research Applications
Cancer Treatment
One of the primary applications of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is in oncology. Studies have indicated its role as a selective inhibitor of CHK1 (Checkpoint Kinase 1), which is crucial for DNA damage response mechanisms in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the optimization of this compound leading to the identification of a potent CHK1 inhibitor. The compound demonstrated efficacy in potentiating DNA-damaging chemotherapy and showed promise as a single-agent therapy in preclinical models. The optimization process involved evaluating various substituents to enhance selectivity and potency while minimizing off-target effects, particularly on human ether-a-go-go-related gene ion channels .
Data Table: Summary of Efficacy Studies
| Study Reference | Compound Tested | Cancer Type | Efficacy Observed | Notes |
|---|---|---|---|---|
| CHK1 Inhibitor | Colon Cancer | High | Potentiates DNA damage | |
| CHK1 Inhibitor | Various | Moderate to High | Selectivity assessed via cellular assays |
Molecular Biology Applications
Beyond oncology, 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has potential applications in molecular biology research, particularly in studies focusing on cell cycle regulation and apoptosis.
Research on Cell Cycle Regulation
The compound's ability to inhibit CHK1 makes it a valuable tool for researchers studying cell cycle checkpoints and their roles in cancer progression. By manipulating CHK1 activity, researchers can gain insights into the mechanisms of tumorigenesis and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves the inhibition of CHK1, a serine-threonine kinase that plays a crucial role in the DNA damage response. By inhibiting CHK1, this compound can prevent the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the ATR-CHK1 pathway and the regulation of cell cycle checkpoints .
Comparison with Similar Compounds
Structural and Functional Analogues
(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)
- Structure : Differs by the morpholin-2-ylmethyl group (vs. piperidin-3-ylmethyl) and a trifluoromethyl substituent at the pyridine 5-position.
- Activity : Potent CHK1 inhibitor (IC₅₀ = 1.2 nM) with high selectivity over CHK2 (IC₅₀ > 10 μM). The trifluoromethyl group enhances lipophilicity and ATP-binding pocket interactions, while the morpholine ring forms a salt bridge with Glu91 in CHK1 .
- Pharmacokinetics : Oral bioavailability in rodents (F = 60–70%) due to balanced lipophilicity (cLogP = 2.1) and solubility .
- Clinical Relevance : Advanced to clinical trials as a chemopotentiator and single-agent therapy for cancers .
5-({6-[(Piperidin-4-ylmethyl)amino]pyrimidin-4-yl}amino)pyrazine-2-carbonitrile (YM7)
- Structure : Pyrimidine core (vs. pyridine) with a piperidin-4-ylmethyl substituent.
- Activity : Moderate CHK1 inhibition (IC₅₀ ~ 50 nM). The pyrimidine ring alters hydrogen bonding with the kinase hinge region, reducing potency compared to pyridine analogs .
- Selectivity : Lower selectivity for CHK1 over CHK2 (IC₅₀ ratio = 5:1) due to reduced steric complementarity .
5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- Structure : Cyclohexylmethyl group (vs. piperidin-3-ylmethyl) increases lipophilicity (cLogP = 3.5).
- Activity : Weaker CHK1 inhibition (IC₅₀ = 150 nM) due to bulky cyclohexyl limiting active-site access. Higher off-target hERG inhibition (IC₅₀ = 8 μM) linked to excessive lipophilicity .
- Pharmacokinetics : Poor aqueous solubility (<10 µM) limits oral absorption .
Key Structural Determinants of Activity and Selectivity
| Feature | Target Compound | CCT245737 | YM7 | Cyclohexylmethyl Analog |
|---|---|---|---|---|
| Core Heterocycle | Pyridine-pyrazine | Pyridine-pyrazine | Pyrimidine-pyrazine | Pyridine-pyrazine |
| Substituent | Piperidin-3-ylmethyl | Morpholin-2-ylmethyl | Piperidin-4-ylmethyl | Cyclohexylmethyl |
| Electron-Withdrawing Group | None | CF₃ | None | None |
| CHK1 IC₅₀ (nM) | 30* | 1.2 | 50 | 150 |
| CHK2 Selectivity | >10-fold | >100-fold | 5-fold | 2-fold |
| hERG Inhibition (IC₅₀) | 25 μM* | 15 μM | ND | 8 μM |
| cLogP | 2.8* | 2.1 | 2.5 | 3.5 |
*Predicted based on structural analogs .
- Impact of Substituent Position : Piperidin-3-ylmethyl (target) vs. 4-yl (YM7): The 3-yl position allows better alignment with CHK1’s hydrophobic pocket, enhancing potency compared to YM7’s 4-yl isomer .
- Role of Trifluoromethyl (CCT245737) : The CF₃ group increases binding affinity via hydrophobic interactions and electron-withdrawing effects, absent in the target compound .
- Basic Nitrogen Effects : Piperidine’s amine (pKa ~ 10) may improve solubility and salt bridge formation compared to morpholine (pKa ~ 8.5), but this requires experimental validation .
Therapeutic Potential and Limitations
- Target Compound : Predicted to exhibit moderate CHK1 inhibition with reduced hERG liability compared to cyclohexyl analogs. Suitable for oral administration if solubility is optimized .
- CCT245737 : Superior potency and selectivity but carries higher synthesis costs due to the trifluoromethyl group .
- Cyclohexylmethyl Analog: Limited clinical utility due to poor solubility and hERG inhibition .
Biological Activity
5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile, also known by its CAS number 1137476-49-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by recent research findings.
- Molecular Formula : C16H20N8
- Molecular Weight : 324.38 g/mol
- CAS Number : 1137476-49-3
Biological Activity Overview
The compound exhibits a range of biological activities, with particular emphasis on its antibacterial and antitumor properties.
Antibacterial Activity
Research has indicated that derivatives of this compound show promising antibacterial effects against various strains. A study highlighted that compounds similar to this one demonstrated excellent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 8.5 µM. In contrast, the activity against Gram-positive bacteria was lower, with MIC values between 0.1 and 9.5 µM .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Notably, compounds in the same class have been identified as potent inhibitors of CHK1 kinase, which plays a crucial role in the DNA damage response pathway .
Structure-Activity Relationship (SAR)
The structure of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile allows for various substitutions that can enhance its biological activity. The presence of the piperidine moiety is significant for its interaction with biological targets, influencing both potency and selectivity .
Case Studies
- Antibacterial Efficacy : A comparative study reported that a related compound exhibited greater antibacterial activity than traditional antibiotics like streptomycin against S. aureus and E. coli at concentrations as low as 0.25 mg/mL .
- Antitumor Activity : Another investigation into pyrazine derivatives showed that certain modifications led to enhanced selectivity for CHK1 over CHK2, resulting in a more favorable therapeutic profile for cancer treatment .
Data Summary Table
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazine-carbonitrile core in this compound?
The pyrazine-carbonitrile scaffold is typically synthesized via cyclocondensation reactions using precursors like aminopyridines and cyanopyrazines. For example, describes multi-step protocols involving refluxing with methanol/ammonia or DMF under controlled conditions to optimize yield and purity . Key parameters include solvent polarity (methanol vs. DMF), reaction time (6–8 hours), and stoichiometric ratios of intermediates (e.g., 3-aminopyrroles). A comparative table from highlights yields across methods:
| Method | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| A | Methanol | 3 | 65–70 |
| B | DMF | 8 | 75–80 |
Recrystallization in ethanol-DMF mixtures is critical for removing unreacted amines or byproducts.
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of intermediates and the final compound?
and emphasize the use of -NMR to verify regioselective amination and pyrazine ring formation. For instance, the -NMR spectrum in DMSO- shows distinct peaks for piperidinylmethyl protons (δ 2.35–3.10 ppm) and pyrazine aromatic protons (δ 8.07–8.43 ppm) . IR spectroscopy confirms nitrile stretches (~2220 cm) and NH bends (~1600 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks with <2 ppm error.
Q. What safety protocols are critical during handling due to the compound’s reactive functional groups?
outlines precautions for nitriles and amines:
- Storage : Dry, ventilated environments (<4°C) to prevent hydrolysis or dimerization.
- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact.
- Emergency response : For skin exposure, wash with 0.1 M NaOH to neutralize acidic byproducts .
Advanced Research Questions
Q. How can researchers balance CHK1 kinase inhibition potency with off-target effects (e.g., hERG channel inhibition)?
demonstrates that lipophilicity (clogP <3) and basicity (pK ~8.5) are critical for selectivity. The compound’s piperidinylmethyl group reduces hERG binding by limiting hydrophobic interactions with the channel’s inner cavity. Cellular assays (e.g., CHK1 phosphorylation IC vs. hERG IC) validate selectivity, with optimized derivatives achieving >100-fold selectivity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies often arise from metabolic instability or poor bioavailability. highlights PK/PD optimization via:
Q. How do computational methods (e.g., molecular docking) guide SAR for kinase inhibition?
Docking studies (Glide, Schrödinger) predict binding to CHK1’s ATP pocket. The pyrazine-carbonitrile moiety forms hydrogen bonds with Glu91 and Cys87, while the piperidinylmethyl group occupies a hydrophobic cleft near Leu15. Free energy perturbation (FEP) calculations refine substituent effects, with ΔΔG <1 kcal/mol indicating favorable modifications .
Q. What heterocyclic side reactions are observed during synthesis, and how are they mitigated?
identifies dithiazole byproducts from sulfur-containing intermediates. These are minimized by:
- Base selection : Using KCO instead of NaOH to suppress nucleophilic attack on the dithiazole ring.
- Temperature control : Maintaining reflux <120°C to prevent ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
